molecular formula C22H16ClN3O3 B2751203 N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892293-64-0

N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2751203
M. Wt: 405.84
InChI Key: GCBHWXCNEBWYJO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives have been studied extensively for their antimicrobial properties. Compounds synthesized from this class have shown promising activity against various microbial strains. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds exhibited good activity compared to standard drugs (Patel & Shaikh, 2011). Similarly, Desai et al. (2011) developed a series of quinazolinone and 4-thiazolidinone derivatives and screened them for antibacterial and antifungal activities, demonstrating significant antimicrobial potential (Desai, Dodiya, & Shihora, 2011).

Synthetic Applications

The compound has also been used in various synthetic applications to create new chemical entities. Srivastava et al. (1987) demonstrated synthetic applications of chloroformylquinoline, a related compound, providing novel and facile syntheses of various heterocyclic compounds (Srivastava, Neelima, & Bhaduri, 1987). Chau et al. (1982) synthesized substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, demonstrating alternative synthetic routes and expanding the chemical versatility of this class of compounds (Chau, Saegusa, & Iwakura, 1982).

Antitumor and Cytotoxic Activities

In the realm of cancer research, various derivatives of N-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their potential antitumor and cytotoxic activities. For example, Al-Romaizan, Ahmed, and Elfeky (2019) designed, synthesized, and biologically evaluated triazolyl- and triazinyl-quinazolinediones, some of which showed significant potency against human cell lines, indicating their potential as antitumor agents (Al-Romaizan, Ahmed, & Elfeky, 2019). Additionally, Stevens et al. (1984) explored antitumor imidazotetrazines, providing insights into the synthesis and chemistry of novel broad-spectrum antitumor agents (Stevens et al., 1984).

Neuropharmacological Potential

Research has also delved into the neuropharmacological applications of this compound. Carling et al. (1992) studied 2-carboxytetrahydroquinolines, derivatives related to kynurenic acid, for their antagonist activity at the glycine site on the NMDA receptor, a key target in neuropharmacology (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-16-9-6-14(7-10-16)13-24-20(27)15-8-11-18-19(12-15)25-22(29)26(21(18)28)17-4-2-1-3-5-17/h1-12H,13H2,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBHWXCNEBWYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide

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